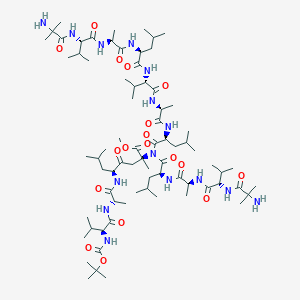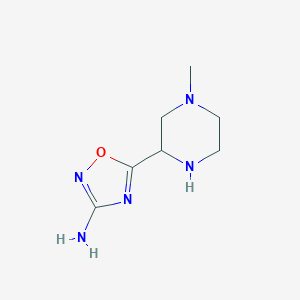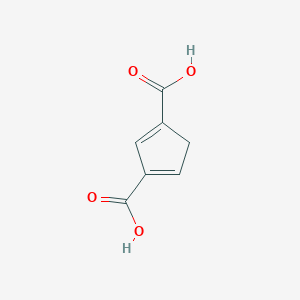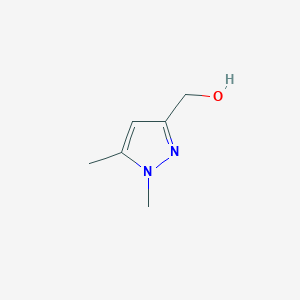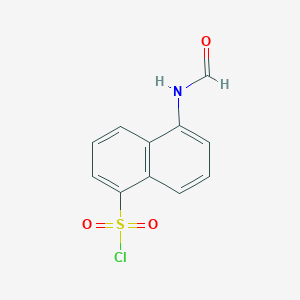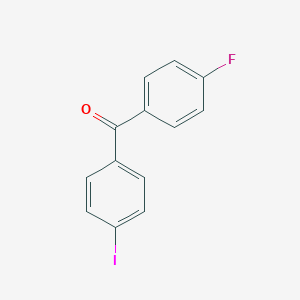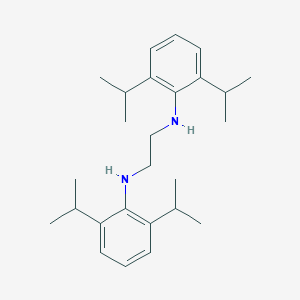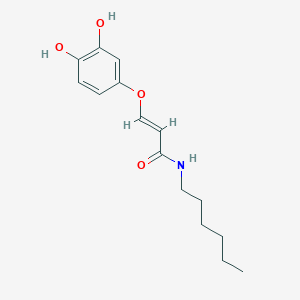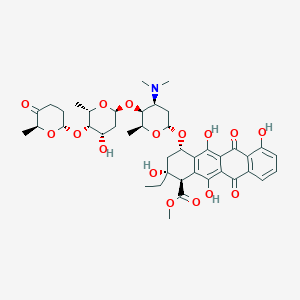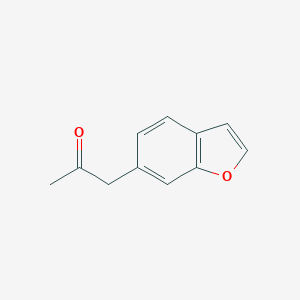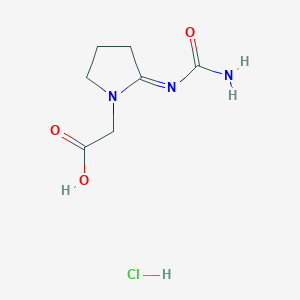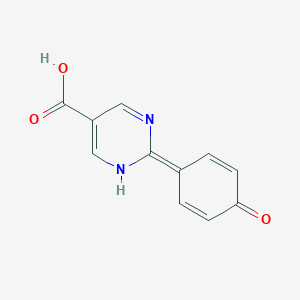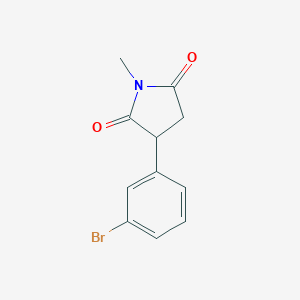
N-Methyl-3-bromophenylsuccinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3-bromophenylsuccinimide (MBP) is a chemical compound that belongs to the class of succinimide derivatives. It is widely used in scientific research as a reagent for the synthesis of various organic compounds. MBP has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties, including its ability to act as an effective inhibitor of certain enzymes.
Wirkmechanismus
The mechanism of action of N-Methyl-3-bromophenylsuccinimide involves its ability to bind to the active site of the enzyme and inhibit its activity. N-Methyl-3-bromophenylsuccinimide forms a reversible complex with the enzyme, which prevents the substrate from binding to the active site. This results in a decrease in the rate of the enzymatic reaction, leading to the inhibition of the enzyme activity.
Biochemische Und Physiologische Effekte
N-Methyl-3-bromophenylsuccinimide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can result in improved cognitive function and memory. N-Methyl-3-bromophenylsuccinimide has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-3-bromophenylsuccinimide has several advantages for lab experiments. It is a stable and readily available reagent that can be easily synthesized. It has also been extensively studied for its potential pharmacological properties, making it a valuable tool for drug discovery research. However, N-Methyl-3-bromophenylsuccinimide has some limitations as well. It has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-Methyl-3-bromophenylsuccinimide. One area of interest is the development of N-Methyl-3-bromophenylsuccinimide-based drugs for the treatment of Alzheimer's disease. Another area of research is the study of N-Methyl-3-bromophenylsuccinimide as a potential inhibitor of other enzymes, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the synthesis of new derivatives of N-Methyl-3-bromophenylsuccinimide could lead to the discovery of compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of N-Methyl-3-bromophenylsuccinimide involves the reaction between N-methylsuccinimide and 3-bromophenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into N-Methyl-3-bromophenylsuccinimide by the addition of a base. The yield of N-Methyl-3-bromophenylsuccinimide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-3-bromophenylsuccinimide has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has also been studied for its potential pharmacological properties, including its ability to act as an inhibitor of certain enzymes. N-Methyl-3-bromophenylsuccinimide has been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property of N-Methyl-3-bromophenylsuccinimide makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
139261-88-4 |
|---|---|
Produktname |
N-Methyl-3-bromophenylsuccinimide |
Molekularformel |
C11H10BrNO2 |
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
3-(3-bromophenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10BrNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
BEDAORKNVNNLMW-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
Kanonische SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)Br |
Synonyme |
3-(3-bromophenyl)-1-methyl-2,5-pyrrolidinedione N-methyl-3-bromophenylsuccinimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




